LogP/LogD Differentiation Versus the Dual PDE3/4 Inhibitor Zardaverine
The target compound exhibits a calculated logP/logD of 2.35 (ChemAxon/ZINC-based prediction) , compared to Zardaverine's logP of 2.05 (ALOGPS) or 1.97 (ChemAxon) [1]. This +0.30 to +0.38 log unit increase indicates modestly higher lipophilicity, which may translate to greater membrane permeability but also potentially higher metabolic liability.
| Evidence Dimension | Calculated lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | logP = 2.3477, logD = 2.3477 (at pH 7.4, ChemAxon via ChemDiv) |
| Comparator Or Baseline | Zardaverine: logP = 2.05 (ALOGPS), logP = 1.97 (ChemAxon), logD not reported [1] |
| Quantified Difference | ΔlogP ≈ +0.30 to +0.38 (target more lipophilic) |
| Conditions | In silico calculation (ChemAxon / ALOGPS); no experimental logP available for target compound |
Why This Matters
For procurement decisions where lipophilicity-driven membrane permeability or metabolic stability is a critical selection criterion, the observed logP difference provides a measurable parameter to differentiate this compound from Zardaverine.
- [1] ZINC Database. Zardaverine (ZINC9230249) physicochemical properties. Accessed via zinc.docking.org. View Source
